molecular formula C16H13N3O B12904616 3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole CAS No. 88039-08-1

3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole

Cat. No.: B12904616
CAS No.: 88039-08-1
M. Wt: 263.29 g/mol
InChI Key: KILONRKGCQYRCS-UHFFFAOYSA-N
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Description

3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole is a heterocyclic compound that contains both imidazole and oxadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable amines in the presence of a base such as triethylamine. The reaction proceeds through an annulation mechanism, followed by desulfurization and intramolecular rearrangement, yielding the desired product with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. Additionally, it can bind to specific enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole is unique due to the combination of imidazole and oxadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Properties

CAS No.

88039-08-1

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

3,5-diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole

InChI

InChI=1S/C16H13N3O/c1-3-7-12(8-4-1)14-11-17-16-19(14)15(18-20-16)13-9-5-2-6-10-13/h1-11,16-17H

InChI Key

KILONRKGCQYRCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3N2C(=NO3)C4=CC=CC=C4

Origin of Product

United States

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